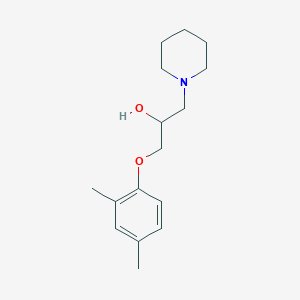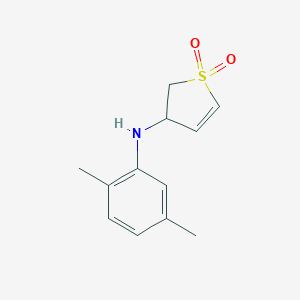![molecular formula C17H20ClNO5S B259210 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "DMXS" and is a sulfonamide derivative that exhibits a range of biochemical and physiological effects.
科学的研究の応用
DMXS has been used in various scientific research applications, including as a potential anticancer agent, a modulator of ion channels, and a tool for studying the role of certain proteins in biological systems. DMXS has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, DMXS has been found to modulate the activity of ion channels such as the TRPV1 channel, which is involved in pain sensation. DMXS has also been used as a tool to study the role of the protein Hsp90 in biological systems.
作用機序
The mechanism of action of DMXS is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in cellular processes. DMXS has been shown to inhibit the activity of Hsp90, a protein involved in the folding and stabilization of other proteins. Additionally, DMXS has been found to modulate the activity of ion channels, which are involved in the regulation of cellular processes such as pain sensation.
Biochemical and Physiological Effects
DMXS exhibits a range of biochemical and physiological effects, including cytotoxicity against cancer cells, modulation of ion channel activity, and inhibition of Hsp90 activity. DMXS has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMXS has been found to exhibit analgesic effects, potentially due to its modulation of ion channel activity.
実験室実験の利点と制限
One advantage of using DMXS in lab experiments is its potent cytotoxicity against cancer cells, which makes it a potential candidate for the development of anticancer drugs. Additionally, DMXS has been found to exhibit modulatory effects on ion channels, which can be useful for studying the role of these channels in biological systems. However, one limitation of using DMXS in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for research involving DMXS. One area of interest is the development of DMXS-based anticancer drugs, which could potentially exhibit greater efficacy and specificity compared to current chemotherapy treatments. Additionally, further research is needed to fully understand the mechanism of action of DMXS, which could lead to the development of new drugs targeting specific cellular processes. Finally, DMXS could potentially be used as a tool for studying the role of Hsp90 and other proteins involved in cellular processes.
合成法
DMXS can be synthesized using a multi-step process that involves the reaction between 4-chloro-3-methoxybenzenesulfonyl chloride and 2-(3,4-dimethoxyphenyl)ethylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
特性
製品名 |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide |
|---|---|
分子式 |
C17H20ClNO5S |
分子量 |
385.9 g/mol |
IUPAC名 |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H20ClNO5S/c1-22-15-7-4-12(10-17(15)24-3)8-9-19-25(20,21)13-5-6-14(18)16(11-13)23-2/h4-7,10-11,19H,8-9H2,1-3H3 |
InChIキー |
NWJBJKXZSGQCIT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)



![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)
![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)
![1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone](/img/structure/B259153.png)

